The Msb2 protein is a mucin-like membrane protein that plays a critical role in cellular signaling and pathogenesis, particularly in fungi such as Fusarium oxysporum and Candida albicans. This protein is characterized by its extensive glycosylation and involvement in the activation of mitogen-activated protein kinase pathways, which are essential for various biological processes, including invasive growth and response to environmental stimuli.
Msb2 is primarily studied in the context of fungal pathogens, particularly Fusarium oxysporum, a significant plant pathogen, and Candida albicans, a common human pathogen. Research indicates that Msb2 functions similarly to other mucins found in different organisms, highlighting its evolutionary conservation and functional importance across species .
Msb2 is classified as a membrane glycoprotein within the mucin family. It is characterized by a large extracellular domain that contains multiple glycosylation sites, which are crucial for its structural integrity and function. The protein's classification is based on its structural features, biological roles, and the signaling pathways it influences .
The synthesis of Msb2 involves transcription from the MSB2 gene followed by post-translational modifications, including glycosylation. The protein is synthesized in the endoplasmic reticulum and subsequently transported to the plasma membrane.
Msb2 consists of a large extracellular domain rich in serine and threonine residues, which are typical for mucin proteins. This domain facilitates extensive glycosylation, contributing to its high molecular weight (greater than 250 kD) compared to its predicted size (117.5 kD) due to post-translational modifications .
Msb2 participates in several biochemical reactions related to cell signaling:
Msb2 functions as a signaling mucin that interacts with transmembrane proteins like Sho1 to facilitate signal transduction during environmental changes or host interactions. It acts upstream of mitogen-activated protein kinases, regulating their activation through phosphorylation events.
Msb2 has several applications in research:
MSB2 is a type I transmembrane signaling mucin characterized by a multi-domain structure that is conserved across fungal species. Its architecture comprises:
O-glycosylation is mediated by protein mannosyltransferases (Pmts), particularly Pmt1 and Pmt4 in C. albicans. This modification increases MSB2’s apparent molecular mass to >400 kDa and is critical for its structural integrity and function. N-glycosylation occurs minimally and primarily within the PRD [4] [6].
Table 1: Domain Organization of MSB2 in Pathogenic Fungi
Domain | Amino Acid Range | Functional Significance | Glycosylation Type |
---|---|---|---|
Signal Sequence | 1–20 | ER targeting | None |
Mucin Domain (MHD) | 21–991 (Fusarium); 21–1,296 (Candida) | AMP binding, surface protection, signal repression | Heavy O-mannosylation |
Cleavage Domain | ~1,045–1,145 | Protease-sensitive site for activation | Minimal |
Transmembrane | 1,297–1,319 | Membrane anchoring | None |
Cytoplasmic Tail | 1,320–1,409 | MAPK pathway activation, transcription factor binding | None |
Proteolytic cleavage is essential for MSB2 activation and function. Key mechanisms include:
MSB2 orthologs are present in diverse ascomycetes, with domain architecture conserved despite sequence divergence:
Table 2: Evolutionary Conservation of MSB2 Domains
Domain | S. cerevisiae vs. C. albicans | S. cerevisiae vs. F. oxysporum | C. albicans vs. F. oxysporum |
---|---|---|---|
Mucin Domain | 19% | 18% | 22% |
Cleavage Domain | 35% | 30% | 38% |
Transmembrane | 68% | 63% | 72% |
Cytoplasmic Tail | 55% | 52% | 60% |
MSB2 exhibits dynamic membrane-associated localization:
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